molecular formula C9H12N2O B1196999 2-Cyano-2-cyclohexylideneacetamide CAS No. 704-16-5

2-Cyano-2-cyclohexylideneacetamide

Cat. No. B1196999
CAS RN: 704-16-5
M. Wt: 164.2 g/mol
InChI Key: HPLVMKGWFQBJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07381823B2

Procedure details

600 ml of toluene, 200 g of cyanoacetamide, 193 g of cyclohexanone, 15 g of ammonium acetate and 24 g of acetic acid are placed in a 2 litre flask equipped with a mechanical stirrer, thermometer and Dean-Stark trap connected to a condenser, under nitrogen flow. The mixture is heated under reflux, simultaneously separating the water by distilling the water-toluene azeotrope. The separated water is collected in the Dean-Stark trap and removed at suitable time intervals. After 2 hours, on completion of the azeotropic distillation, it is cooled to 70° C., washed with 400 ml of a saturated sodium bicarbonate solution and cooled to 15° C. The precipitated solid is filtered off, washed with 70 ml of toluene, then 70 ml of water and dried in an oven at 40° C. under vacuum. 213 g of 2-cyclohexylidene-2-cyanoacetamide are obtained.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
193 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]([CH2:10][C:11]([NH2:13])=[O:12])#[N:9].C1(=O)CCCCC1.C([O-])(=O)C.[NH4+]>C(O)(=O)C>[C:1]1(=[C:10]([C:8]#[N:9])[C:11]([NH2:13])=[O:12])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
200 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
193 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
24 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
thermometer and Dean-Stark trap connected to a condenser, under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
simultaneously separating the water
DISTILLATION
Type
DISTILLATION
Details
by distilling the water-toluene azeotrope
CUSTOM
Type
CUSTOM
Details
The separated water is collected in the Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
removed at suitable time intervals
DISTILLATION
Type
DISTILLATION
Details
on completion of the azeotropic distillation, it
WASH
Type
WASH
Details
washed with 400 ml of a saturated sodium bicarbonate solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15° C
FILTRATION
Type
FILTRATION
Details
The precipitated solid is filtered off
WASH
Type
WASH
Details
washed with 70 ml of toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
70 ml of water and dried in an oven at 40° C. under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCCC1)=C(C(=O)N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 213 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.